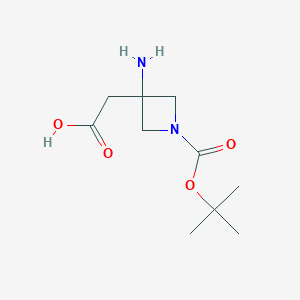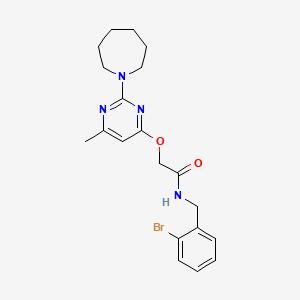
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide, also known as 2E-CN-DMPPA, is a synthetic compound with potential applications in scientific research. This molecule has a variety of biochemical and physiological effects, making it a useful tool for studies in biochemistry, pharmacology, and other related fields.
Scientific Research Applications
Photoluminescent Materials
The electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been investigated, leading to the discovery of a new class of π-conjugated oligoaminothiophenes that exhibit photoluminescence. This research suggests potential applications in materials science, particularly in the development of novel photoluminescent materials for various technological applications (Ekinci, Horasan, Altundas, & Demir, 2000).
Enzymatic Modification for Antioxidants
Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity has been explored. This study demonstrates the potential of enzymatic processes in enhancing the antioxidant properties of phenolic compounds, indicating applications in food science and pharmaceuticals for developing compounds with improved biological activities (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Drug Development and Synthesis
Research into the development of second-generation indole-based dynamin GTPase inhibitors has highlighted the critical role of certain moieties for inhibition. This work is relevant for pharmaceutical chemistry, especially in the context of developing new therapeutic agents targeting cellular processes controlled by dynamin GTPases (Gordon et al., 2013).
Hydrogel Drug Carriers
The development of xylan-based temperature/pH-sensitive hydrogels for controlled drug release showcases the application of chemical compounds in creating responsive drug delivery systems. Such hydrogels offer promising approaches for targeted therapy, enhancing the efficacy and safety of pharmaceutical interventions (Gao et al., 2016).
Electronic Property Engineering
A study on the tuning of electronic properties of 2-cyanoarylacrylamide derivatives through synthesis reveals insights into the impact of structural modifications on the fluorescence and electronic behaviors of chemical compounds. This research has implications for the design of organic electronics and sensors, offering pathways to optimize the performance of these devices through molecular engineering (Gunasekar, Thamaraiselvi, Rathore, Sathiyanarayanan, & Easwaramoorthi, 2015).
properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-8-9-17(23-2)13(11-16)10-14(12-19)18(21)20-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVUMMFQHGBLM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)

![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2670101.png)

![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)





![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)